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molecular formula C10H14Cl2F3N3 B044982 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride CAS No. 120298-11-5

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

Cat. No. B044982
M. Wt: 304.14 g/mol
InChI Key: BZIQAQCLPNZFMH-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)benzoic acid (253 mg) described in Preparation Example 16 and 1-(5-trifluoromethylpyridin-2-yl)piperazine dihydrochloride (319 mg) and by the reaction and treatment in the same manner as in Example 94, the title compound (408 mg) was obtained.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:16])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=1.Cl.Cl.[F:19][C:20]([F:34])([F:33])[C:21]1[CH:22]=[CH:23][C:24]([N:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[N:25][CH:26]=1>>[O:16]=[S:2]1(=[O:1])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:8]=[CH:9][C:10]([C:11]([N:30]2[CH2:31][CH2:32][N:27]([C:24]3[CH:23]=[CH:22][C:21]([C:20]([F:34])([F:19])[F:33])=[CH:26][N:25]=3)[CH2:28][CH2:29]2)=[O:13])=[CH:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
O=S1(N(CCC1)C1=CC=C(C(=O)O)C=C1)=O
Step Two
Name
Quantity
319 mg
Type
reactant
Smiles
Cl.Cl.FC(C=1C=CC(=NC1)N1CCNCC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)C1=CC=C(C=C1)C(=O)N1CCN(CC1)C1=NC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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